Tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methylazetidine with a carboxylating agent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-methylazetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications . It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride: A similar compound with a hydrochloride salt form, used in similar applications.
3-Amino-1-Boc-3-methylazetidine: Another related compound with a similar structure and reactivity.
Uniqueness: this compound is unique due to its specific tert-butyl and azetidine functional groups, which confer distinct chemical properties and reactivity . This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 3-amino-3-methylazetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
1. Chemical Structure and Properties
This compound is characterized by an azetidine ring with a tert-butyl ester group. Its molecular formula is and it has a molecular weight of approximately 186.25 g/mol . The compound's structure contributes to its biological activity, influencing interactions with various biological targets.
2. Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Aminomethylation : The reaction of tert-butyl azetidine derivatives with formaldehyde and amines.
- Carboxylation : Introduction of the carboxylate group through standard carboxylation reactions.
3. Biological Activity
The biological activity of this compound has been explored in various contexts:
3.1 Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some azetidine derivatives have shown efficacy against bacterial strains.
- CNS Penetration : Preliminary studies suggest potential for blood-brain barrier (BBB) penetration, making it a candidate for neurological applications .
3.2 Interaction Studies
Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound with target proteins or receptors. Techniques such as:
- Molecular Docking : Used to predict the interaction between the compound and various biological targets.
- In Vitro Assays : These assays are employed to evaluate the biological effects on cell lines.
4.1 Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azetidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
4.2 CNS Distribution Study
A biodistribution study assessed the ability of the compound to cross the BBB using murine models. The results showed that after systemic administration, concentrations in brain tissue were significantly higher compared to serum, suggesting effective CNS penetration .
5. Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with related compounds was performed:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 3-aminoazetidine-1-carboxylate | CHNO | Basic azetidine structure without methyl substitution |
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | CHNO | Contains aminomethyl group; potential for different reactivity |
Tert-butyl azetidine-1-carboxylic acid | CHNO | Carboxylic acid derivative; different reactivity profile |
Properties
IUPAC Name |
tert-butyl 3-amino-3-methylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZHGRHSCFIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718855 | |
Record name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158758-77-0 | |
Record name | tert-Butyl 3-amino-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-amino-3-methylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.